S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate
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Overview
Description
S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a butylphenyl group and a butoxybenzene group linked through a carbothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-butylphenyl thiol with 4-butoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbothioate linkage. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: S-(4-Butylphenyl) 4-butoxybenzene-1-carbothioate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the interactions of carbothioate-containing molecules with biological macromolecules such as proteins and nucleic acids.
Properties
CAS No. |
61518-94-3 |
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Molecular Formula |
C21H26O2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-butoxybenzenecarbothioate |
InChI |
InChI=1S/C21H26O2S/c1-3-5-7-17-8-14-20(15-9-17)24-21(22)18-10-12-19(13-11-18)23-16-6-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
HZDBWUYXPQVRCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
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